Ethyl 3-aminocrotonate
Overview
Description
Ethyl 3-aminocrotonate is an organic compound with the molecular formula C6H11NO2. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agricultural industries . The compound is characterized by its ester and amino functional groups, which contribute to its reactivity and utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for about 20 hours. After the reaction, the mixture is treated with dichloromethane, ammonium hydroxide, and potassium carbonate. The organic layer is then separated, dried over sodium sulfate, and concentrated under vacuum to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminocrotonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Reagents such as formaldehyde and acetone are used under acidic or basic conditions.
Cyclization: Catalysts like acids or bases are employed to facilitate ring closure
Major Products
Substitution: Alkylated or acylated derivatives.
Condensation: Imines and enamines.
Cyclization: Various heterocyclic compounds
Scientific Research Applications
Ethyl 3-aminocrotonate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is a key intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-aminocrotonate involves its functional groups. The amino group can act as a nucleophile, participating in various substitution and condensation reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminocrotonate
- Isopropyl 3-aminocrotonate
- 3-aminocrotonic acid
Uniqueness
This compound is unique due to its specific ester and amino functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 3-aminobut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282400 | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-00-5 | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7318-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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